molecular formula C6H15NO4S B13634552 3-(2-Methoxyethoxy)propane-1-sulfonamide

3-(2-Methoxyethoxy)propane-1-sulfonamide

Cat. No.: B13634552
M. Wt: 197.26 g/mol
InChI Key: WLAPAMKJOWFWPI-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxy)propane-1-sulfonamide is a chemical compound with the molecular formula C6H15NO4S and a molecular weight of 197.25 g/mol . It is known for its unique structure, which includes a sulfonamide group attached to a propane backbone with a methoxyethoxy substituent. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethoxy)propane-1-sulfonamide typically involves the reaction of 3-chloropropane-1-sulfonamide with 2-methoxyethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the methoxyethoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethoxy)propane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methoxyethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

3-(2-Methoxyethoxy)propane-1-sulfonamide is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethoxy)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide antibiotic.

    Methanesulfonamide: A simpler sulfonamide compound.

    N-(2-Hydroxyethyl)methanesulfonamide: Similar structure with a hydroxyethyl group.

Uniqueness

3-(2-Methoxyethoxy)propane-1-sulfonamide is unique due to its methoxyethoxy substituent, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other sulfonamides may not be suitable.

Properties

Molecular Formula

C6H15NO4S

Molecular Weight

197.26 g/mol

IUPAC Name

3-(2-methoxyethoxy)propane-1-sulfonamide

InChI

InChI=1S/C6H15NO4S/c1-10-4-5-11-3-2-6-12(7,8)9/h2-6H2,1H3,(H2,7,8,9)

InChI Key

WLAPAMKJOWFWPI-UHFFFAOYSA-N

Canonical SMILES

COCCOCCCS(=O)(=O)N

Origin of Product

United States

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